Angulatin K
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Overview
Description
Angulatin K is a sesquiterpene polyol ester naturally occurring in the root bark of Celastrus angulatus. It exhibits significant anti-cancer properties, effective against a variety of solid tumors, including renal, breast, and lung cancers . This compound is known for its antioxidant and anti-inflammatory properties, making it a valuable asset in the pharmaceutical and health care industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Angulatin K typically involves extraction and purification from the root bark of Celastrus angulatus. The specific preparation method can vary depending on the source plant. Generally, the process includes:
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Techniques such as column chromatography are employed to purify the extracted compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Angulatin K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The process of reducing this compound typically involves the addition of hydrogen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Angulatin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its anti-cancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of pharmaceuticals and health care products due to its bioactive properties
Mechanism of Action
The mechanism of action of Angulatin K involves its interaction with various molecular targets and pathways. It exerts its effects through:
Comparison with Similar Compounds
Angulatin K can be compared with other similar sesquiterpene polyol esters, such as:
- Angulatin A
- Angulatin J
- Chinese bittersweet alkaloid A
- Chinese bittersweet alkaloid B
Uniqueness: this compound stands out due to its potent anti-cancer properties and its ability to target a wide range of solid tumors. Its unique molecular structure and bioactive properties make it a valuable compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C37H42O14 |
---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6R,7S,8S,9R,12R)-4,5,8-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] benzoate |
InChI |
InChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1 |
InChI Key |
JLOITWJNBYVRLW-XFKRBFLPSA-N |
Isomeric SMILES |
CC(=O)OC[C@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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